6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC10196854
Molecular Formula: C17H14F3NO
Molecular Weight: 305.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14F3NO |
|---|---|
| Molecular Weight | 305.29 g/mol |
| IUPAC Name | 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22) |
| Standard InChI Key | KFNGBKOFSDKPTK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
6-Methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one) belongs to the quinolinone family, a class of heterocyclic compounds derived from quinoline. Its molecular formula is , with a molar mass of 305.29 g/mol. The structure comprises a partially hydrogenated quinoline core fused to a 2-(trifluoromethyl)phenyl substituent at position 4 and a methyl group at position 6 (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.29 g/mol |
| CAS Number | 2882700 |
| SMILES | CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F |
| InChI Key | KFNGBKOFSDKPTK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis of 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic transformations, including:
-
Friedländer Annulation: Condensation of 2-aminobenzophenones with ketones to form the quinoline core.
-
Selective Hydrogenation: Partial reduction of the quinoline ring using catalysts like palladium on carbon.
-
Electrophilic Substitution: Introduction of the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions.
A representative protocol involves reacting 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline with cesium carbonate in dimethylformamide (DMF) under an oxygen atmosphere, followed by irradiation with blue LED light to facilitate oxidation . Post-reaction workup includes extraction with ethyl acetate and purification via silica gel chromatography .
Challenges in Scale-Up
Key challenges include controlling regioselectivity during trifluoromethylation and minimizing side reactions such as over-oxidation of the dihydroquinoline ring. Recent advances in photoredox catalysis have improved yields by enabling milder reaction conditions .
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
-
H NMR (400 MHz, CDCl): Signals at δ 7.69–7.53 ppm (aromatic protons), δ 3.74 ppm (OCH), and δ 2.89 ppm (CHCO) confirm the presence of key functional groups .
-
C NMR: Peaks at δ 172.4 ppm (carbonyl) and δ 129.8–127.6 ppm (aromatic carbons) align with the expected structure .
Mass Spectrometry (MS): MALDI-TOF analysis reveals a molecular ion peak at m/z 347 (M + Na) .
Future Research Directions
Target Identification and Mechanism of Action
Priority areas include elucidating the compound’s molecular targets through proteomic profiling and crystallographic studies. Computational docking simulations predict affinity for kinase domains, which warrants experimental verification .
Toxicity and Pharmacokinetics
Comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to evaluate hepatic clearance, plasma protein binding, and potential off-target effects. Rodent models will provide preliminary in vivo safety data.
Derivative Synthesis
Structural modifications, such as replacing the methyl group with halogens or introducing sulfonamide moieties, could optimize bioavailability and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume